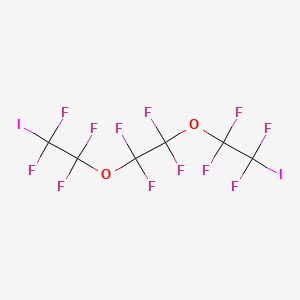
1,1,2,2-Tetrafluoro-1,2-bis(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-Tetrafluoro-1,2-bis(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane is a fluorinated organic compound It is characterized by the presence of multiple fluorine and iodine atoms, which contribute to its unique chemical properties
Preparation Methods
The synthesis of 1,1,2,2-Tetrafluoro-1,2-bis(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane typically involves multiple steps. One common method starts with the reaction of trichlorethylene (TCE) and hydrogen fluoride (HF) to produce 1,1,1-trifluoro-2-chloroethane (HCFC-133a). This intermediate is then subjected to further fluorination at higher temperatures to yield 1,1,1,2-tetrafluoroethane (HFC-134a)
Chemical Reactions Analysis
1,1,2,2-Tetrafluoro-1,2-bis(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of fluorinated alcohols or acids.
Reduction: Reduction reactions can convert the iodine atoms to hydrogen, resulting in the formation of less halogenated derivatives.
Substitution: The iodine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents and conditions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,2,2-Tetrafluoro-1,2-bis(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, especially in the context of fluorinated biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 1,1,2,2-Tetrafluoro-1,2-bis(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane involves its interaction with molecular targets through its fluorine and iodine atoms. These interactions can influence various biochemical pathways, leading to specific biological effects. For example, the compound can form stable complexes with enzymes or receptors, modulating their activity and function.
Comparison with Similar Compounds
1,1,2,2-Tetrafluoro-1,2-bis(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane can be compared with other similar compounds, such as:
1,1,2,2-Tetrafluoroethane: A simpler fluorinated compound with fewer iodine atoms, used primarily as a refrigerant.
1,1,2,2-Tetrafluoro-1,2-diphenylethane: A fluorinated aromatic compound with different structural features and applications.
1,2-Dichloro-1,1,2,2-tetrafluoroethane: A chlorinated and fluorinated compound with distinct chemical properties and uses.
Properties
CAS No. |
64053-21-0 |
|---|---|
Molecular Formula |
C6F12I2O2 |
Molecular Weight |
585.85 g/mol |
IUPAC Name |
1,1,2,2-tetrafluoro-1,2-bis(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane |
InChI |
InChI=1S/C6F12I2O2/c7-1(8,19)3(11,12)21-5(15,16)6(17,18)22-4(13,14)2(9,10)20 |
InChI Key |
SJRNWNLCSUONBO-UHFFFAOYSA-N |
Canonical SMILES |
C(C(OC(C(F)(F)I)(F)F)(F)F)(OC(C(F)(F)I)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate](/img/structure/B14507626.png)
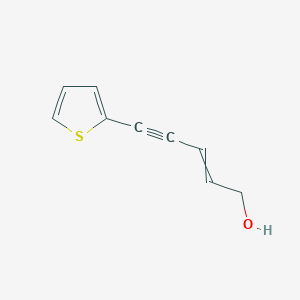
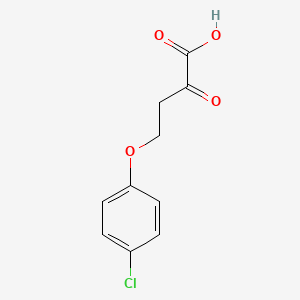
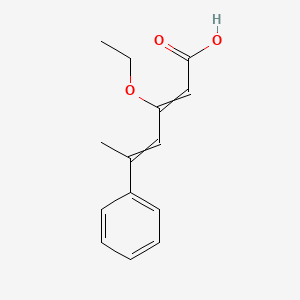
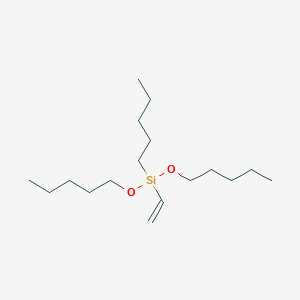
![2,2'-{Sulfanediylbis[(2,5-dibromo-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B14507653.png)
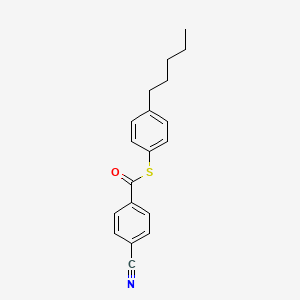
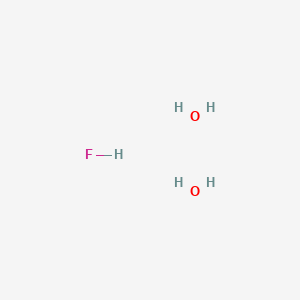
![2',3-Dimethoxy-6,7'-dimethyl[2,9'-bianthracene]-1,4',5',8,9,10'-hexol](/img/structure/B14507672.png)
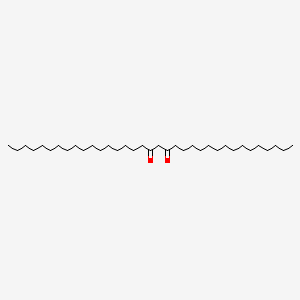
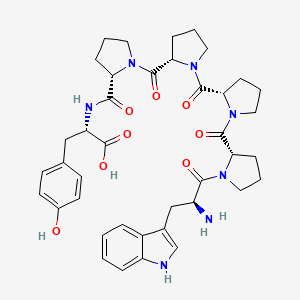
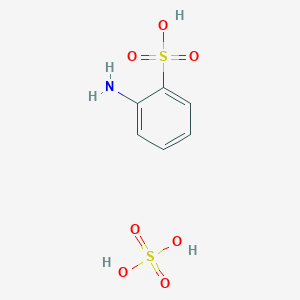
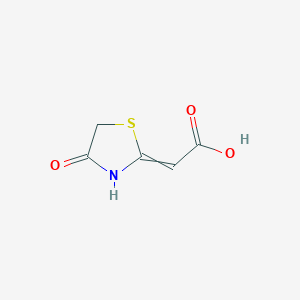
![2-[2-(Tridecafluorohexyl)-5,6-dihydropyrimidin-1(4H)-yl]ethan-1-ol](/img/structure/B14507708.png)
